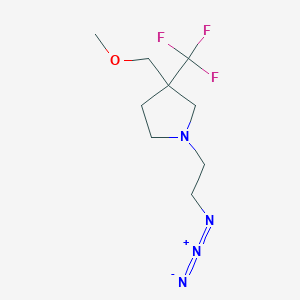
3-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one
Descripción general
Descripción
3-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one, also known as 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylic acid amide, is an organic compound that is widely used in scientific research and laboratory experiments. It is a structural analog of the neurotransmitter dopamine and has been found to have numerous biochemical and physiological effects on the body.
Aplicaciones Científicas De Investigación
Synthesis of Neuroleptic Agents
This compound has been utilized in the synthesis of neuroleptic agents, specifically butyrophenones, which are crucial for metabolic studies. The synthesis involves a complex reaction scheme starting with Mannich reaction and Grignard reaction, followed by hydrogenolysis and condensation processes. The synthesized neuroleptic agent was aimed for use in metabolic studies, highlighting the compound's role in developing agents for neurological disorders (Nakatsuka, Kawahara, & Yoshitake, 1981).
Creation of Trifluoromethyl-Containing Mimetics
Research has focused on hydrogenating similar structures to produce piperidinones, which are then utilized to synthesize novel trifluoromethyl-containing ornithine analogues and thalidomide mimetics. This demonstrates the compound's utility in creating mimetics with potential therapeutic applications, especially for conditions requiring ornithine analogues or thalidomide mimetics (Tolmachova et al., 2011).
Antidepressant Activity Evaluation
The compound has been explored for its antidepressant activity through the preparation of rigid analogues of SSRIs (Selective Serotonin Reuptake Inhibitors). This research underlines the compound's potential in developing new antidepressant drugs, contributing to the options available for managing depression (Kiran Kumar et al., 2004).
Azirine Strategy for Aminopyrroles
The azirine ring expansion strategy was employed using a trifluoromethyl-containing building block derived from the compound for the preparation of aminopyrroles. This synthesis pathway indicates the compound's role in creating structurally diverse aminopyrroles, potentially useful in various pharmacological applications (Khlebnikov et al., 2018).
Glycosidase Inhibitory Study
In the realm of glycosidase inhibition, which is a crucial area for treating disorders like diabetes, the compound has contributed to the synthesis of polyhydroxylated indolizidines. These synthesized compounds were evaluated as potential glycosidase inhibitors, showcasing the compound's importance in developing treatments for diseases where glycosidase activity is a concern (Baumann et al., 2008).
Propiedades
IUPAC Name |
3-amino-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c10-9(11,12)8(16)2-5-14(6-3-8)7(15)1-4-13/h16H,1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACFMLLMAJTDNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide](/img/structure/B1477355.png)
![1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477357.png)

